cis-3-((Benzyloxy)methyl)cyclobutanamine
Description
cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS 847416-94-8) is a cyclobutane derivative featuring a benzyloxymethyl (-CH2-O-CH2-C6H5) substituent at the 3-position of the cyclobutane ring, with an amine group in the cis configuration. This compound is structurally distinct from other benzyloxy-substituted cyclobutanamines due to the methylene spacer between the benzyloxy group and the cyclobutane ring. Its molecular formula is C12H17NO, and it is primarily utilized in pharmaceutical research and organic synthesis as a building block for complex molecules .
Properties
CAS No. |
847416-94-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
RQAVITWHCIZOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-((Benzyloxy)methyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: cis-3-((Benzyloxy)methyl)cyclobutanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development purposes .
Biology: In biological research, this compound can be used to study the effects of cyclobutanamine derivatives on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with unique properties .
Mechanism of Action
The mechanism of action of cis-3-((Benzyloxy)methyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS # | Molecular Formula | Molecular Weight | Key Substituent | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|---|
| cis-3-((Benzyloxy)methyl)cyclobutanamine | 847416-94-8 | C12H17NO | 191.27 | -CH2-O-CH2-C6H5 | N/A | N/A | N/A |
| cis-3-(Benzyloxy)cyclobutanamine | 206660-72-2 | C11H15NO | 177.24 | -O-CH2-C6H5 (direct attachment) | 268.5 | 1.075 | 10.24 |
| cis-3-(Trifluoromethyl)cyclobutanamine HCl | 2227198-26-5 | C5H9F3N·HCl | 191.59 | -CF3 | N/A | N/A | N/A |
| cis-3-(Trifluoromethoxy)cyclobutanamine | 2489409-60-9 | C5H8F3NO | 155.12 | -O-CF3 | N/A | N/A | N/A |
Physical and Chemical Properties
Substituent Effects: The benzyloxymethyl group in this compound introduces greater steric bulk and flexibility compared to the direct benzyloxy group in cis-3-(Benzyloxy)cyclobutanamine. This may enhance solubility in non-polar solvents and alter reactivity in nucleophilic substitutions . The trifluoromethyl (-CF3) and trifluoromethoxy (-O-CF3) groups in other analogs impart strong electron-withdrawing effects, increasing metabolic stability and lipophilicity, which are desirable in drug design .
Thermal Stability :
- cis-3-(Benzyloxy)cyclobutanamine has a boiling point of 268.5°C , while the trifluoromethyl derivative (CAS 2227198-26-5) requires cold storage (2–8°C), indicating higher sensitivity to degradation .
Acid-Base Behavior :
- The pKa of cis-3-(Benzyloxy)cyclobutanamine is 10.24 , typical for aliphatic amines. The trifluoromethoxy variant (CAS 2489409-60-9) likely has a lower pKa due to electron-withdrawing effects .
Biological Activity
Cis-3-((Benzyloxy)methyl)cyclobutanamine is a chemical compound that has garnered attention for its potential biological activities and interactions with various biomolecules. With the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is being explored for its applications in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can facilitate hydrogen bonding and hydrophobic interactions, while the amine group may form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of target proteins, influencing various cellular pathways.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Neurological Disorders : The compound's interaction with histamine H3 receptors suggests possible applications in treating cognitive disorders and neurological conditions .
- Cancer Research : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects on cancer cells, suggesting a potential role in oncology .
- Antimicrobial Activity : Some research has highlighted the antibacterial properties of related compounds, indicating that this compound may also possess similar qualities .
Case Studies
- Histamine H3 Receptor Modulation : A study explored the modulation of histamine H3 receptors by benzothiazole cyclobutyl amines, indicating that compounds like this compound could be beneficial in treating conditions related to memory and cognition .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on glioma cells, inhibiting proliferation and inducing cell death through multiple mechanisms .
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding oxides or ketones | Potassium permanganate, chromium trioxide |
| Reduction | Forms primary or secondary amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces benzyloxy or amine groups | Nucleophiles such as halides or alkoxides |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions under controlled conditions. This may include:
- Reaction of benzyloxy-substituted cyclobutane derivatives with amine sources.
- Use of catalysts and solvents to optimize yield and purity during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
